5,6-dichloro-1,3-benzothiazol-2-amine;6,7-dichloro-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine (1:1) are organic compounds that belong to the benzothiazole family. These compounds are characterized by the presence of chlorine atoms at different positions on the benzothiazole ring. They are typically used as intermediates in organic synthesis and have applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine can be achieved through several methods. Common synthetic routes include the chloramine method and the sulfide method .

Chloramine Method: This method involves the reaction of dichlorobenzene with chloramine under controlled conditions.

Sulfide Method: This method utilizes the reaction between dichlorobenzaldehyde and sodium sulfide to produce the desired compounds.

Industrial Production Methods

In industrial settings, these compounds are produced in sealed containers to prevent exposure to air and moisture. The production process involves strict adherence to safety protocols, including the use of protective equipment such as gloves and goggles .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert these compounds into their corresponding amines.

Substitution: Halogen atoms in these compounds can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine have a wide range of applications in scientific research:

Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

Biology: They are used in the study of enzyme inhibition and protein interactions.

Industry: They are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine involves their interaction with specific molecular targets. These compounds can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the activity of the target enzyme, thereby exerting their biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dichloro-1,3-benzothiazole

- 6-Chlorobenzothiazol-2-ylamine

- 2,5,6-Trichlorobenzo[D]thiazole

Uniqueness

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine are unique due to the specific positions of the chlorine atoms on the benzothiazole ring. This structural variation can lead to differences in their chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

5,6-Dichloro-1,3-benzothiazol-2-amine and 6,7-dichloro-1,3-benzothiazol-2-amine are two compounds that have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores their mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

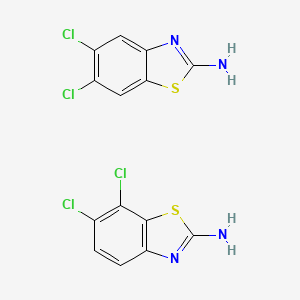

Both compounds belong to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of chlorine substituents at specific positions (5,6 for the first compound and 6,7 for the second) significantly influences their chemical reactivity and biological activity.

| Compound Name | Chemical Structure |

|---|---|

| 5,6-Dichloro-1,3-benzothiazol-2-amine | 5,6-Dichloro Structure |

| 6,7-Dichloro-1,3-benzothiazol-2-amine | 6,7-Dichloro Structure |

The biological activity of these compounds is primarily attributed to their ability to interact with specific molecular targets:

Enzyme Inhibition : Both compounds have been shown to inhibit various enzymes by binding to their active sites. This inhibition can lead to reduced activity of enzymes involved in critical biological processes. For example, they may target protein kinases or DNA topoisomerases involved in cell proliferation and apoptosis .

Antimicrobial Activity : Research indicates that these compounds exhibit significant antimicrobial properties. They disrupt bacterial cell wall synthesis and fungal cell membranes, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties : Several studies have reported promising anticancer activity against various cancer cell lines. For instance, derivatives of these benzothiazole compounds have shown efficacy against breast cancer (MCF-7) cells with IC50 values indicating potent inhibitory effects .

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of various benzothiazole derivatives, including 5,6-dichloro-1,3-benzothiazol-2-amine. The results indicated that certain derivatives exhibited IC50 values as low as 64 µM against MCF-7 cells. The mechanism was linked to the inhibition of key enzymes involved in cancer cell growth .

- Antimicrobial Studies : Another research focused on the antimicrobial activities of these compounds revealed that they effectively inhibited both Gram-positive and Gram-negative bacteria. The compounds demonstrated a dose-dependent response in inhibiting bacterial growth .

Applications in Research and Industry

The unique properties of 5,6-dichloro-1,3-benzothiazol-2-amine and 6,7-dichloro-1,3-benzothiazol-2-amine make them valuable in various fields:

- Medicinal Chemistry : These compounds are being explored for their potential as therapeutic agents against cancer and infectious diseases due to their enzyme inhibition capabilities.

- Material Science : Their chemical stability and reactivity allow for applications in developing new materials with specific properties such as improved thermal stability .

Properties

IUPAC Name |

5,6-dichloro-1,3-benzothiazol-2-amine;6,7-dichloro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5;8-3-1-2-4-6(5(3)9)12-7(10)11-4/h2*1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOZWBWGLTDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(S2)N)Cl)Cl.C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.